molecular formula C10H13N7O2S B13360348 3-(1H-tetraazol-1-yl)-N-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)propanamide

3-(1H-tetraazol-1-yl)-N-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B13360348
M. Wt: 295.32 g/mol
InChI Key: DMSXHFCFIAQVIS-UHFFFAOYSA-N
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Description

3-(1H-tetraazol-1-yl)-N-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)propanamide is a synthetic organic compound that features a unique combination of functional groups, including a tetraazole ring, a thiadiazole ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-tetraazol-1-yl)-N-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)propanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Tetraazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Thiadiazole Ring: This step may involve the reaction of thiosemicarbazide with a suitable carbonyl compound.

    Coupling of the Rings: The final step involves coupling the tetraazole and thiadiazole rings with a furan derivative under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could target the thiadiazole ring, potentially converting it into a more saturated form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution could introduce alkyl or acyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Possible applications in drug discovery, particularly as an antimicrobial or anticancer agent.

    Industry: Use in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-(1H-tetraazol-1-yl)-N-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)propanamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-tetraazol-1-yl)-N-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)propanamide: can be compared with other compounds containing tetraazole, thiadiazole, or furan rings.

    Examples: 1,2,3-thiadiazole derivatives, 1,2,4-triazole derivatives, and furan-based compounds.

Uniqueness

The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C10H13N7O2S

Molecular Weight

295.32 g/mol

IUPAC Name

N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-3-(tetrazol-1-yl)propanamide

InChI

InChI=1S/C10H13N7O2S/c18-8(3-4-17-6-11-15-16-17)12-10-14-13-9(20-10)7-2-1-5-19-7/h6-7H,1-5H2,(H,12,14,18)

InChI Key

DMSXHFCFIAQVIS-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NN=C(S2)NC(=O)CCN3C=NN=N3

Origin of Product

United States

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